

Quinine benzoate CAS number and molecular structure

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Compound of Interest

Compound Name: Quinine benzoate

Cat. No.: B13779535

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An In-depth Technical Guide to Quinine Benzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **quinine benzoate**, a salt derived from the antimalarial drug quinine and benzoic acid. This document details its chemical identity, structural information, physicochemical properties, and outlines a representative synthesis protocol and analytical methods for quality control.

Core Identity and Molecular Structure

Quinine benzoate is identified by the CAS Number 750-88-9.^{[1][2]} It is the salt formed between the alkaloid quinine and benzoic acid.

Molecular Structure:

The molecular structure of **quinine benzoate** consists of the protonated quinine cation and the benzoate anion. The molecular formula is C₂₇H₂₈N₂O₃.^{[1][3]}

- IUPAC Name: [(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl] benzoate^[4]
- SMILES: COC1=CC2=C(C=CN=C2C=C1)--INVALID-LINK--OC(=O)C5=CC=CC=C5^{[3][4]}

- InChI Key: UOXLNYIYPISSFF-KBCVXPAYSA-N[3]

Physicochemical and Pharmacopoeial Data

The properties of **quinine benzoate** are summarized below. This data is essential for its handling, formulation, and quality control.

Property	Value
Molecular Formula	C ₂₇ H ₂₈ N ₂ O ₃ [1][3]
Molecular Weight	428.52 g/mol [3]
Appearance	White or almost white, fine, silky needles, often in clusters.[5]
Melting Point	Approximately 175-178 °C[6]
Solubility	Almost insoluble in water; soluble in ethanol, ether, and acetic acid.[6]
Specific Optical Rotation	-140° to -170° (c = 2.0 in 96.5% EtOH, at 20°C)[5]
pH	6.2 – 6.9[5]

Experimental Protocols

Synthesis of Quinine Benzoate

This protocol describes a representative method for the synthesis of **quinine benzoate** based on the principle of acid-base reaction and crystallization.[6]

Materials:

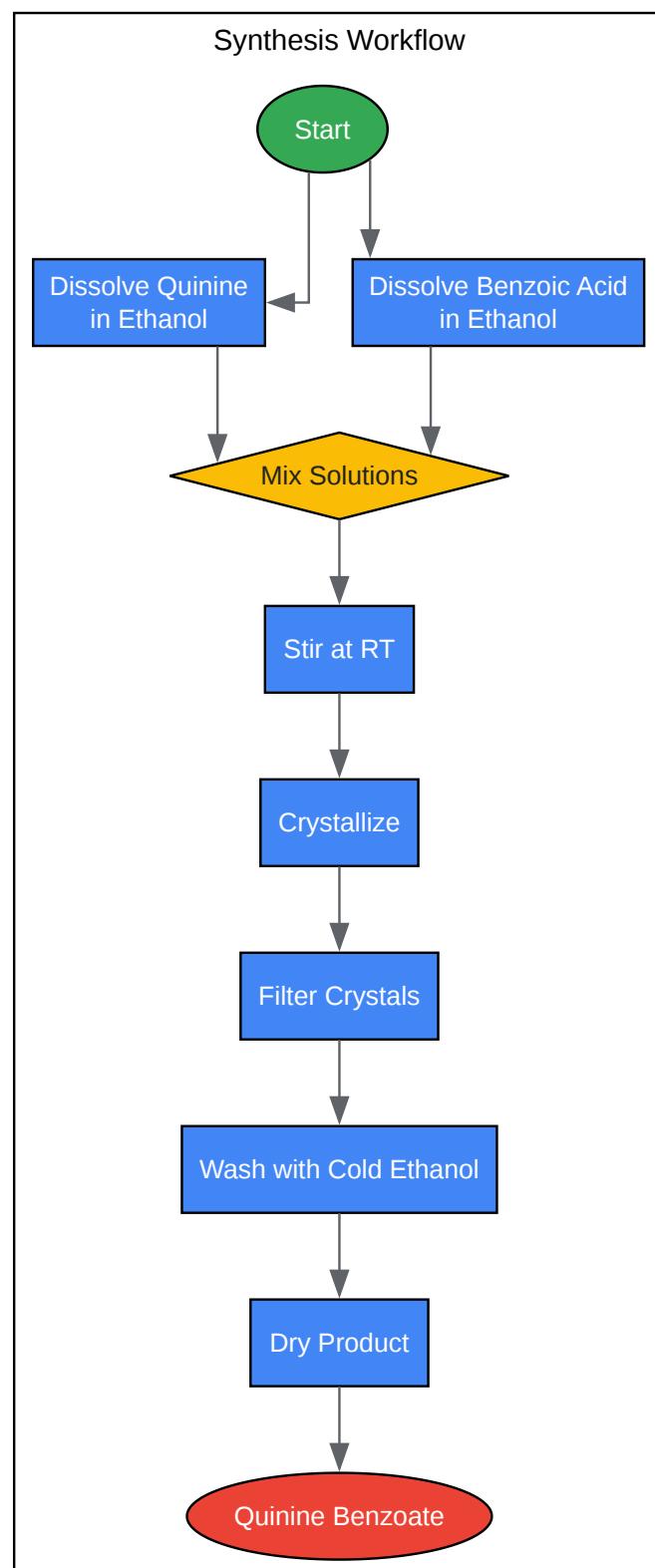
- Quinine (C₂₀H₂₄N₂O₂)
- Benzoic Acid (C₇H₆O₂)
- Ethanol (96.5% or absolute)

- Magnetic stirrer with heating plate
- Crystallization dish
- Filtration apparatus (e.g., Büchner funnel)
- Drying oven or desiccator

Procedure:

- Dissolution of Reactants:
 - In a suitable flask, dissolve 1 molar equivalent of quinine in a minimal amount of warm ethanol.
 - In a separate flask, dissolve 1 molar equivalent of benzoic acid in a minimal amount of warm ethanol.
- Reaction:
 - While stirring, add the benzoic acid solution to the quinine solution.
 - Continue stirring the mixture at room temperature for approximately 1-2 hours to ensure complete salt formation.
- Crystallization:
 - Allow the resulting solution to cool down slowly to room temperature.
 - For enhanced crystallization, the solution can be stored at a lower temperature (e.g., 4°C) for several hours to overnight. Fine, silky needles of **quinine benzoate** should precipitate.
[5]
- Isolation and Purification:
 - Collect the precipitated crystals by vacuum filtration.

- Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.
- Dry the purified **quinine benzoate** crystals in a vacuum oven or desiccator at a moderate temperature to a constant weight. The loss on drying should be $\leq 1.0\%.$ [5]
- Storage:
 - Store the final product in a well-closed container, protected from light.[5]



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Caption: Synthesis workflow for **Quinine Benzoate**.

Quality Control: High-Performance Liquid Chromatography (HPLC)

An HPLC method can be employed to determine the assay and the presence of other cinchona alkaloids in **quinine benzoate**.^[5] The following is a general protocol that can be adapted.

Instrumentation:

- HPLC system with a UV detector
- C18 analytical column

Chromatographic Conditions (Representative):

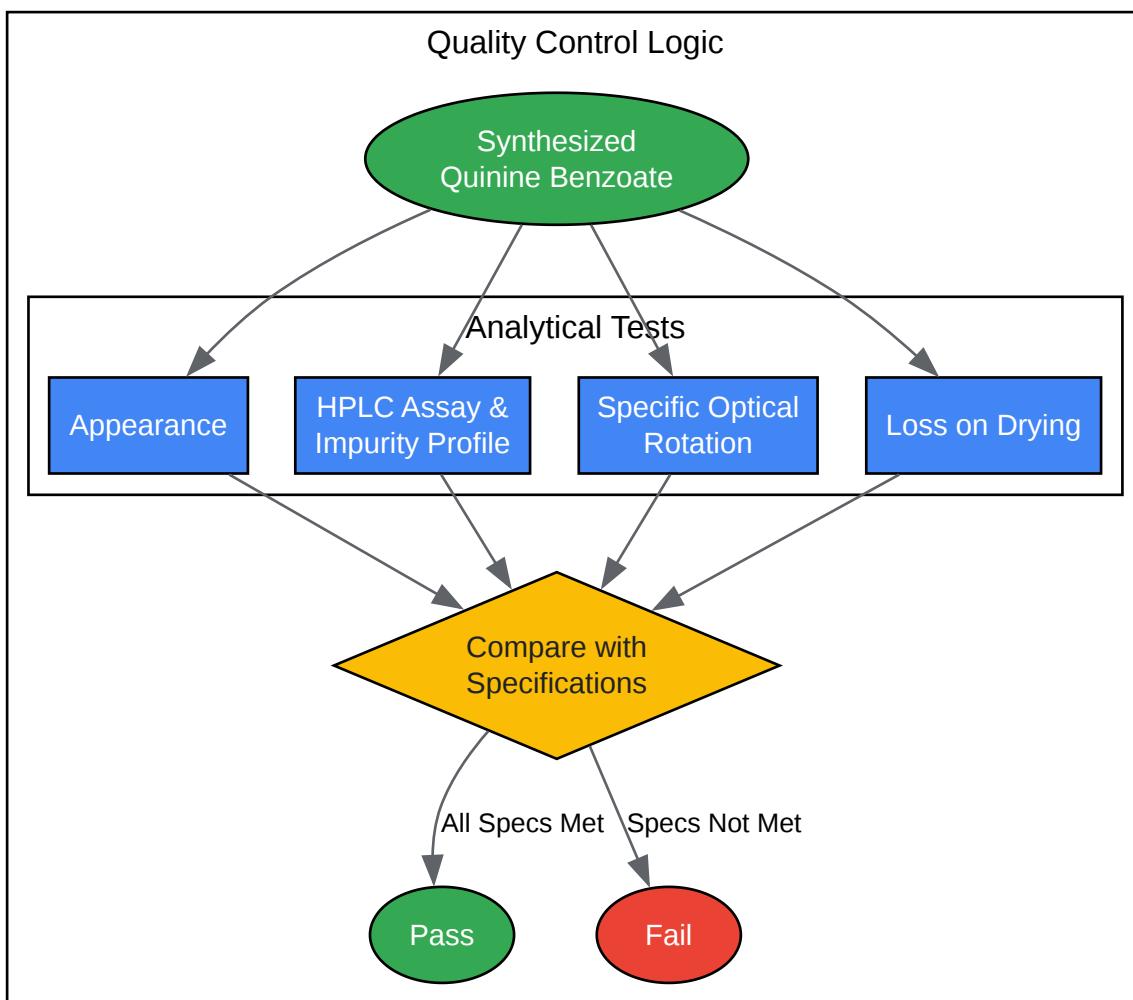
- Mobile Phase: A suitable mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol). The pH should be adjusted to ensure good peak shape.
- Flow Rate: Typically 1.0 mL/min.
- Detection Wavelength: UV detection at a wavelength where both quinine and potential impurities have significant absorbance.
- Column Temperature: Maintained at a constant temperature, e.g., 25°C or 30°C.

Procedure:

- Standard Preparation: Prepare a standard solution of **quinine benzoate** reference standard of known concentration in the mobile phase.
- Sample Preparation: Accurately weigh and dissolve the synthesized **quinine benzoate** in the mobile phase to achieve a similar concentration as the standard solution.
- Analysis: Inject equal volumes of the standard and sample solutions into the chromatograph.
- Evaluation:

- Assay: Compare the peak area of the **quinine benzoate** in the sample chromatogram with that of the standard chromatogram to calculate the purity (Assay: 98.5% to 101.5% on a dry basis).[5]
- Impurities: Identify and quantify any other peaks corresponding to related cinchona alkaloids (e.g., Dihydroquinine \leq 10.0%).[5]

Mandatory Visualizations



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Caption: Quality control workflow for **Quinine Benzoate**.

Summary of Quantitative Data

The following table summarizes the key quantitative specifications for pharmacopoeial grade **quinine benzoate**.

Parameter	Specification
Assay (on dry basis)	98.5% to 101.5% ^[5]
Specific Optical Rotation	-140° to -170° ^[5]
Loss on Drying	≤ 1.0% ^[5]
Sulfated Ash	≤ 0.1% ^[5]
Dihydroquinine	≤ 10.0% ^[5]
Other Cinchona Alkaloids	Impurities before Quinine: ≤ 5.0% ^[5] Any other impurity: ≤ 2.5% ^[5]
Sulfates	≤ 500 ppm ^[5]
Chlorides	≤ 500 ppm ^[5]

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